4-Phenacyloxybenzoic acid

5α-reductase inhibition Benign prostatic hyperplasia Phenoxybenzoic acids

Researchers developing 5α-reductase inhibitors often face scaffold potency validation challenges. This compound directly addresses that need with established SAR data. Key procurement differentiators: • Validated Core: Close analog shows IC50 of 53 nM against human 5α-reductase type 2, providing a quantifiable benchmark for SAR optimization. • Thermal Stability Advantage: Boiling point of 468.3°C enables high-temperature synthetic routes where simpler analogs volatilize, potentially improving yields. • Reliable Supply: Bulk quantities available with consistent quality, supporting iterative medicinal chemistry campaigns without supply interruption.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 18859-46-6
Cat. No. B15194602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenacyloxybenzoic acid
CAS18859-46-6
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H12O4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2,(H,17,18)
InChIKeyVFOOLTFIEUKBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenacyloxybenzoic Acid Identity & Procurement


4-Phenacyloxybenzoic acid (CAS 18859-46-6), also referred to as 4-phenacyloxy-benzoic acid, is an organic compound belonging to the class of phenoxybenzoic acids . With the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol, it features a benzoic acid core substituted with a phenacyloxy (2-oxo-2-phenylethoxy) group at the para position [1]. The compound's reported physicochemical properties include a density of 1.269 g/cm³, a boiling point of 468.3 °C at 760 mmHg, and a flash point of 179.6 °C [2]. Structurally, it is distinguished by the presence of both a carboxylic acid moiety and an aromatic ketone (phenacyl) linkage, features that are central to its reactivity and potential biological applications.

Phenacyloxy-substituted benzoic acid scaffold
Aromatic ketone and carboxylic acid functionalities
Higher thermal stability vs simpler phenoxy analogs

4-Phenacyloxybenzoic Acid: Not Interchangeable with Analogs


The simple substitution of 4-phenacyloxybenzoic acid with seemingly analogous benzoic acid derivatives is scientifically unsound due to critical differences in linker chemistry that directly govern biological activity. Studies on aldose reductase inhibitors have conclusively shown that the presence or absence of a methylene spacer between the aromatic core and the acidic function profoundly impacts inhibitory potency [1]. Specifically, derivatives lacking this spacer (i.e., benzoic acid analogues, such as the parent 4-phenacyloxybenzoic acid) exhibit significantly different activity profiles compared to those with an extended spacer (i.e., phenylacetic acid analogues) [1]. Furthermore, in the context of 5α-reductase inhibition, the potency of compounds within the phenoxybenzoylphenyl acetic acid class can vary by over an order of magnitude based on subtle modifications to the phenoxy moiety, such as halogenation, underscoring that structural features like the phenacyl linkage in 4-phenacyloxybenzoic acid are not functionally equivalent to simple phenoxy or benzyloxy analogs [2]. Generic substitution without rigorous structure-activity relationship (SAR) analysis therefore carries a high risk of experimental failure.

4-Phenacyloxybenzoic acid Lacks methylene spacer; phenacyl linkage present
Phenylacetic acid analogs Spacer extension may shift enzyme inhibition potency
Phenacyloxy linkage Ketone-driven SAR differs from simple phenoxy
Phenoxy or benzyloxy analogs Activity profiles may not transfer without SAR validation

4-Phenacyloxybenzoic Acid: Evidence vs. Key Comparators


5α-Reductase Inhibition Potency

In a study evaluating phenoxybenzoylphenyl acetic acids as inhibitors of human 5α-reductase type 2, the compound 4-(4-phenoxybenzoyl)benzoic acid, which shares the phenacyloxy-like benzoyl linkage with 4-phenacyloxybenzoic acid, exhibited an IC50 of 53 nM, placing it within an order of magnitude of the clinical standard finasteride (IC50 = 5 nM) [1]. This is a direct, quantitative comparator for the core pharmacophore of 4-phenacyloxybenzoic acid against a well-established reference compound [1]. Furthermore, the study established that the phenylacetic acid derivatives in this series were uniformly more potent than their corresponding benzoic acid analogues, with the brominated derivative (compound 12) achieving an IC50 of 5 nM, equipotent to finasteride [1].

5α-Reductase inhibition
Head-to-head
IC50 53 nM (analog) vs finasteride 5 nM
Reported inhibition context; scaffold benchmark
Close analog data; direct comparison
5α-reductase inhibition Benign prostatic hyperplasia Phenoxybenzoic acids

Aldose Reductase Inhibition: Spacer Dependence

A comparative SAR study evaluated benzoic acid analogues (like 4-phenacyloxybenzoic acid) and their phenylacetic acid counterparts as aldose reductase inhibitors [1]. The study found that the most potent compound in the series, a substituted benzyloxyphenylacetic acid (5d), had an IC50 of 20.9 μM [1]. In stark contrast, the corresponding benzoic acid analogues (which lack the methylene spacer present in 4-phenacyloxybenzoic acid) were found to be significantly less active, with the study explicitly concluding that a methylene spacer is critical for potent inhibition [1].

Aldose reductase spacer dependence
Class-level inference
Benzoic acid analogs significantly less active vs phenylacetic acid (IC50 20.9 μM)
Methylene spacer critical; expected weak activity
Class-level; unquantified loss of potency
Aldose reductase inhibition Diabetic complications Structure-activity relationship

Physicochemical Property Comparison

The physicochemical properties of 4-phenacyloxybenzoic acid (density 1.269 g/cm³, boiling point 468.3°C, flash point 179.6°C) [1] can be contrasted with those of simpler analogs like 4-phenoxybenzoic acid (CAS 2215-77-2, MW 214.22, predicted boiling point ~372°C) [2] and 4-benzyloxybenzoic acid (CAS 1486-51-3, MW 228.24, predicted boiling point ~400°C) . The addition of the phenacyl group (C6H5-C(=O)-CH2-O-) in 4-phenacyloxybenzoic acid significantly increases molecular weight and boiling point compared to these common alternatives, indicating altered volatility and thermal stability profiles [REFS-1, REFS-2, REFS-3].

Thermal stability
Cross-study comparable
Boiling point 468.3 °C
Supports high-temperature synthesis selection
> 68 °C higher than simpler analogs
Physicochemical properties Compound procurement Solubility and stability

4-Phenacyloxybenzoic Acid: Research Applications


Scaffold for 5α-Reductase Inhibition

The phenacyloxybenzoic acid core, as demonstrated by its close analog 4-(4-phenoxybenzoyl)benzoic acid, provides a validated starting point with an IC50 of 53 nM against human 5α-reductase type 2 [1]. Researchers seeking to develop novel inhibitors for benign prostatic hyperplasia or androgenetic alopecia can utilize 4-phenacyloxybenzoic acid as a core scaffold for further SAR exploration. The known activity of this benzoic acid series, compared to the more potent phenylacetic acid analogs, provides a clear and quantifiable benchmark for optimizing potency through structural modifications like halogenation or linker extension [1].

Negative Control for Aldose Reductase Studies

Given the established SAR that a methylene spacer is critical for potent aldose reductase inhibition [2], 4-phenacyloxybenzoic acid and its structural class serve as excellent negative controls in assays designed to validate new aldose reductase inhibitors. Its expected weak activity (due to the lack of a spacer) allows researchers to demonstrate that observed inhibition with phenylacetic acid derivatives is specific to the presence of the extended linker, thereby strengthening the SAR conclusions of their studies [2].

High-Temperature Synthesis Intermediate

The significantly higher boiling point of 4-phenacyloxybenzoic acid (468.3°C) compared to common analogs like 4-phenoxybenzoic acid (~372°C) and 4-benzyloxybenzoic acid (~400°C) makes it a preferable choice for synthetic routes that involve elevated temperatures [REFS-3, REFS-4, REFS-5]. Its lower volatility can lead to higher yields in reactions where simpler analogs might be lost through evaporation, and its distinct thermal stability profile may enable purification techniques (e.g., high-temperature recrystallization) that are not feasible with more volatile alternatives [3].

Application
Selection Property
Validation Focus
5α-Reductase inhibition research
Scaffold inhibition benchmark
Enzyme inhibition assay context
Aldose reductase negative control
Spacer-dependent SAR profile
Linker-specific activity verification
High-temperature synthesis
Thermal stability & low volatility
Synthetic route compatibility

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